4-{3-[(diphenylmethyl)amino]butyl}phenol
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Description
The compound “4-{3-[(diphenylmethyl)amino]butyl}phenol” is a complex organic molecule. It contains a phenol group (an aromatic ring with a hydroxyl group), a diphenylmethyl group (two phenyl groups attached to a carbon), and an amino group (nitrogen with two hydrogen atoms). This suggests that it could have interesting chemical properties and potential applications .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve several steps including the formation of the phenol group, the introduction of the diphenylmethyl group, and the attachment of the amino group. The synthesis could potentially involve techniques such as nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the phenol, diphenylmethyl, and amino groups would contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the phenol, diphenylmethyl, and amino groups. For example, the phenol group could participate in electrophilic aromatic substitution reactions, while the amino group could be involved in reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature and arrangement of its functional groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[3-(benzhydrylamino)butyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(12-13-19-14-16-22(25)17-15-19)24-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,14-18,23-25H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJNMRAZMEDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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